molecular formula C5H2Br2O2 B1269445 4,5-Dibromo-2-furaldehyde CAS No. 2433-85-4

4,5-Dibromo-2-furaldehyde

Cat. No. B1269445
CAS RN: 2433-85-4
M. Wt: 253.88 g/mol
InChI Key: CRHHCCZDQZBLPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dibromo-2-furaldehyde and its derivatives involves several key reactions. One approach includes the nitration of 4,5-Dibromo-2-furaldehyde, which leads to the replacement of the bromine atom in the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate. Additionally, the reaction of butyllithium with 4,5-Dibromo-2-furaldehyde acetal facilitates the replacement of the bromide in the α-position of the furan nucleus by lithium, showcasing the compound's reactivity and potential for functionalization (Tarasova & Gol'dfarb, 1965).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic and computational methods has revealed detailed insights into the electronic structure of 4,5-Dibromo-2-furaldehyde derivatives. Studies on similar compounds, such as 5-(hydroxymethyl)-2-furaldehyde, have utilized Density Functional Theory (DFT) to optimize molecular geometry, vibrational properties, and electronic properties, providing a comprehensive understanding of the structural and electronic nuances of these molecules (Rajkumar et al., 2020).

Chemical Reactions and Properties

4,5-Dibromo-2-furaldehyde undergoes various chemical reactions, demonstrating its versatility. For instance, its interaction with secondary amines under Lewis acid catalysis results in the formation of 4,5-diaminocyclopent-2-enones, a process that showcases its reactivity and potential for creating complex molecular structures (Li & Batey, 2007).

Physical Properties Analysis

The physical properties of 4,5-Dibromo-2-furaldehyde derivatives can be deduced from studies on similar furan compounds. For example, the molecular geometry and conformational properties of 5-methyl-2-furaldehyde have been determined through electron diffraction, offering insights into the bond lengths, angles, and overall molecular structure that likely share similarities with 4,5-Dibromo-2-furaldehyde derivatives (Shishkov, Vilkov, & Hargittai, 1995).

Chemical Properties Analysis

The chemical properties of 4,5-Dibromo-2-furaldehyde are pivotal in its application in synthetic chemistry. Its ability to undergo diverse reactions, such as palladium-catalyzed cross-coupling, highlights its utility in synthesizing a wide range of functionalized furan derivatives. These reactions are not only indicative of its chemical reactivity but also of its potential to serve as a building block in organic synthesis (Gauthier et al., 2002).

Scientific Research Applications

1. Organic and Biological Chemistry

  • Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the synthesis of new furan compounds with three substituents in the nucleus .
  • Methods of application : The nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride replaces the bromine atom in the α-position of the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate . In the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal, the bromide in the α-position of the furan nucleus is replaced by lithium .
  • Results or outcomes : This process allows for the preparation of new, difficult-to-access furan compounds with three substituents in the nucleus .

2. Biomass Transformation

  • Summary of the application : 4,5-Dibromo-2-furaldehyde plays a role in the chemical transformation of sugars, which are key components of biomass .
  • Methods of application : The details of the specific methods of application are not provided in the source .
  • Results or outcomes : The transformation of sugars is an important and explored reaction pathway due to its availability in biomass primary compounds .

3. Synthesis of Furan Compounds

  • Summary of the application : 4,5-Dibromo-2-furaldehyde is used as a building block for the synthesis of furanyl cyclobutenediones .
  • Methods of application : The specific methods of application are not provided in the source .
  • Results or outcomes : The furanyl cyclobutenediones synthesized from 4,5-Dibromo-2-furaldehyde are potent G-protein coupled receptor antagonists .

4. Furan Platform Chemicals

  • Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
  • Methods of application : The specific methods of application are not provided in the source .
  • Results or outcomes : The article discusses the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

5. Synthesis of Difficultly Accessible Furan Compounds

  • Summary of the application : 4,5-Dibromo-2-furaldehyde is used to prepare some new difficultly accessible furan compounds with three substituants in the nucleus .
  • Methods of application : In the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal, the bromide in the α-position of the furan nucleus is replaced by lithium .
  • Results or outcomes : This process allows for the preparation of new, difficult-to-access furan compounds with three substituents in the nucleus .

6. Synthesis of Substituted 2-Furaldehyde

  • Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the synthesis of 4,5-dibromo-substituted 2-furaldehyde .
  • Methods of application : The specific methods of application are not provided in the source .
  • Results or outcomes : These derivatives, synthesized in a relatively simple way and containing three reactive centers, are interesting as starting compounds for further transformations in several directions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 4,5-dibromo-2-furaldehyde could involve its use as a starting compound for further transformations in several directions. For example, via the stage of the elimination of bromine from the α-position of the nucleus, it is possible to pass to 2,4-disubstituted furans . It is also possible to use these derivatives in the preparation of various trisubstituted furans .

properties

IUPAC Name

4,5-dibromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHHCCZDQZBLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360170
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-furaldehyde

CAS RN

2433-85-4
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride (80 ml, 1M solution in toluene) was added to a solution of the product from Step 2 (20 g, 63.4 mmol) in tetrahydrofuran (160 ml) at −78° C. The mixture was stirred at −78° C. for 1.5 hours and was then quenched with a saturated aqueous solution of ammonium chloride (40 ml). The reaction was allowed to warm to room temperature, diluted with ethyl acetate and 5M hydrochloric acid (20 ml) and stirred for 30 minutes. The organic layer was separated, washed twice with water and then brine, dried and concentrated in vacuo to yield the title compound (12.9 g, 81%); 1H NMR (CDCl3) 9.52 (1H, s), 7.21 (1H, s).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LD Tarasova, YL Gol'dfarb - Bulletin of the Academy of Sciences of the …, 1965 - Springer
The nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride goes with the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group, and 4…
Number of citations: 1 link.springer.com
R Kada, V Knoppová, J Kováč… - … of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
Methyl 2-cyano-3-(4-bromo-5-RX-2-furyl)-2-propenenitriles and 2-propenoates were prepared from 2-cyano-3-(4,5-dibromo-2-furyl)-2-propenenitrile and methyl 2-cyano-3-(4,5-dibromo-…
Number of citations: 10 cccc.uochb.cas.cz
LD Guo, Z Xu, R Tong - Angewandte Chemie International …, 2022 - Wiley Online Library
Paspaline‐derived indole diterpenes (IDTs) are structurally complex mycotoxins with unique tremorgenic activity. Reported are asymmetric total syntheses of three paspaline‐derived …
Number of citations: 3 onlinelibrary.wiley.com
MD Burke, EM Berger, SL Schreiber - Journal of the American …, 2004 - ACS Publications
The efficient synthesis of small molecules having many molecular skeletons is an unsolved problem in diversity-oriented synthesis (DOS). We describe the development and application …
Number of citations: 211 pubs.acs.org
KS Yeung - Metalation of azoles and related five-membered ring …, 2012 - Springer
This chapter reviews the significant developments in the metalation of furans and benzofurans and applications of the resulting metalated species in the past decade. New and …
Number of citations: 39 link.springer.com
KM Shea - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary Furan-containing molecules are found in both natural products and pharmaceuticals. At one time, furfural was produced in great quantities from corncobs. Perillene, …
Number of citations: 2 www.sciencedirect.com
S Divald, MC Chun, MM Joullie - The Journal of Organic …, 1976 - ACS Publications
Chemistry of 2-(Chloromethyl) furans J. Org. Chem., Vol. 41, No. 17, 1976 2835 yl)-3, 3', 4, 4'-tetramethyI-2, 2'-dipyrromethane (2h). 2-Chloromethyl-5-(2, 2-dicyanovinyl)-3, 4-…
Number of citations: 62 pubs.acs.org
MS Al-Ajely, IM Shaban - ANOAJ. MS. ID - researchgate.net
It was known that nearly 65% of anti-cancer drugs granted market approved by FDA between 210-1015 are heterocyclic compounds and about 95% of heterocyclic compounds are …
Number of citations: 0 www.researchgate.net
LM Pevzner - Russian Journal of General Chemistry, 2009 - Springer
Abstract Series of the previously unknown bromo(diethoxyphosphorylmethyl)furans including four of six possible regioisomers is synthesized. The target products were obtained by …
Number of citations: 7 link.springer.com
MD Burke - 2004 - search.proquest.com
Lack of efficient access to collections of synthetic compounds having skeletal diversity is a key bottleneck in the small-molecule discovery process. This thesis comprises the …
Number of citations: 2 search.proquest.com

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